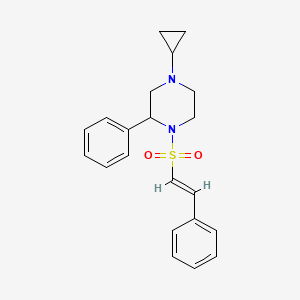

(E)-4-cyclopropyl-2-phenyl-1-(styrylsulfonyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(E)-4-cyclopropyl-2-phenyl-1-(styrylsulfonyl)piperazine” is a derivative of piperazine . Piperazine is a six-membered ring containing two opposing nitrogen atoms . It is a key component of several blockbuster drugs and is the third most common nitrogen heterocycle in drug discovery .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

Piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring . These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines .Chemical Reactions Analysis

Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This has opened up new possibilities for the synthesis of functionalized piperazines .Physical And Chemical Properties Analysis

Piperazine, a six-membered heterocyclic ring with two opposing nitrogen atoms, provides a large polar surface area, structural rigidity, and hydrogen-bond acceptors and donors . These properties often lead to enhanced target affinity, specificity, water solubility, oral bioavailability, and ADME (i.e., absorption, distribution, metabolism, and excretion) properties .Applications De Recherche Scientifique

Synthesis of Bioactive Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry, serving as building blocks for various pharmaceuticals. The compound can undergo intra- and intermolecular reactions to form bioactive piperidine derivatives. These derivatives are present in over twenty classes of pharmaceuticals, including alkaloids .

Development of Pharmacological Agents

The structural moiety of piperazine is significant in the pharmaceutical industry. It’s involved in the synthesis of compounds with a wide range of pharmacological activities. This includes potential drugs containing piperidine moieties that exhibit biological activity .

Chemical Synthesis and Functionalization

(E)-4-cyclopropyl-2-phenyl-1-(styrylsulfonyl)piperazine can be used in various chemical synthesis processes, particularly C–H functionalization. This process is essential for creating complex molecules with potential applications in drug development and other areas of chemistry .

Antimicrobial and Antiviral Applications

Piperazine derivatives have shown significant biological properties, including antimicrobial and antiviral activities. The compound can be modified to enhance these properties, leading to the development of new antimicrobial and antiviral agents .

Anticancer Research

The structural features of piperazine derivatives make them suitable candidates for anticancer research. They can be designed to target specific pathways in cancer cells, offering a pathway to novel anticancer drugs .

Material Science

Beyond pharmacological applications, piperazine derivatives, including the compound , can contribute to material science. Their chemical properties allow them to be used in the creation of new materials with unique characteristics .

Mécanisme D'action

While the specific mechanism of action for “(E)-4-cyclopropyl-2-phenyl-1-(styrylsulfonyl)piperazine” is not mentioned in the search results, piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Safety and Hazards

Orientations Futures

The versatility of sulfones, such as the styrylsulfonyl group in the given compound, has been extensively exploited in organic synthesis . The development of new strategies for C–S bond functionalization of sulfones is an active area of research . This could potentially lead to impactful improvements in the use of sulfones in catalytic desulfitative C–C and C–X bond formation .

Propriétés

IUPAC Name |

4-cyclopropyl-2-phenyl-1-[(E)-2-phenylethenyl]sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c24-26(25,16-13-18-7-3-1-4-8-18)23-15-14-22(20-11-12-20)17-21(23)19-9-5-2-6-10-19/h1-10,13,16,20-21H,11-12,14-15,17H2/b16-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTPFXAZVAAMGN-DTQAZKPQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCN(C(C2)C3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N2CCN(C(C2)C3=CC=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-cyclopropyl-2-phenyl-1-(styrylsulfonyl)piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(Difluoromethoxy)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2973433.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2973443.png)